

In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296724

[Get Quote](#)

CAS Number: 49607-51-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **1-Methyl-1H-1,2,4-triazol-3-amine** (CAS: 49607-51-4), a key heterocyclic building block in modern medicinal chemistry. This document consolidates essential chemical, physical, and spectroscopic data, outlines a detailed high-yield synthesis protocol, and discusses the compound's significant role as a precursor to advanced therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.

Chemical & Physical Properties

1-Methyl-1H-1,2,4-triazol-3-amine is a white solid at room temperature.^[1] Its fundamental properties are summarized below, compiled from various chemical databases and suppliers.^[2] ^[3]^[4]

Property	Value	Source(s)
CAS Number	49607-51-4	[2]
Molecular Formula	C ₃ H ₆ N ₄	[2] [4]
Molecular Weight	98.11 g/mol	[2]
IUPAC Name	1-methyl-1H-1,2,4-triazol-3-amine	[2]
Synonyms	3-Amino-1-methyl-1H-1,2,4-triazole, 1-methyl-1,2,4-triazol-3-amine	[5]
Appearance	White powder	[1]
Purity	≥95-98% (Commercially available)	[1] [4]
SMILES	CN1C=NC(=N1)N	[2] [3]
InChI Key	CNSCXLZIKKHZND-UHFFFAOYSA-N	[2] [3]

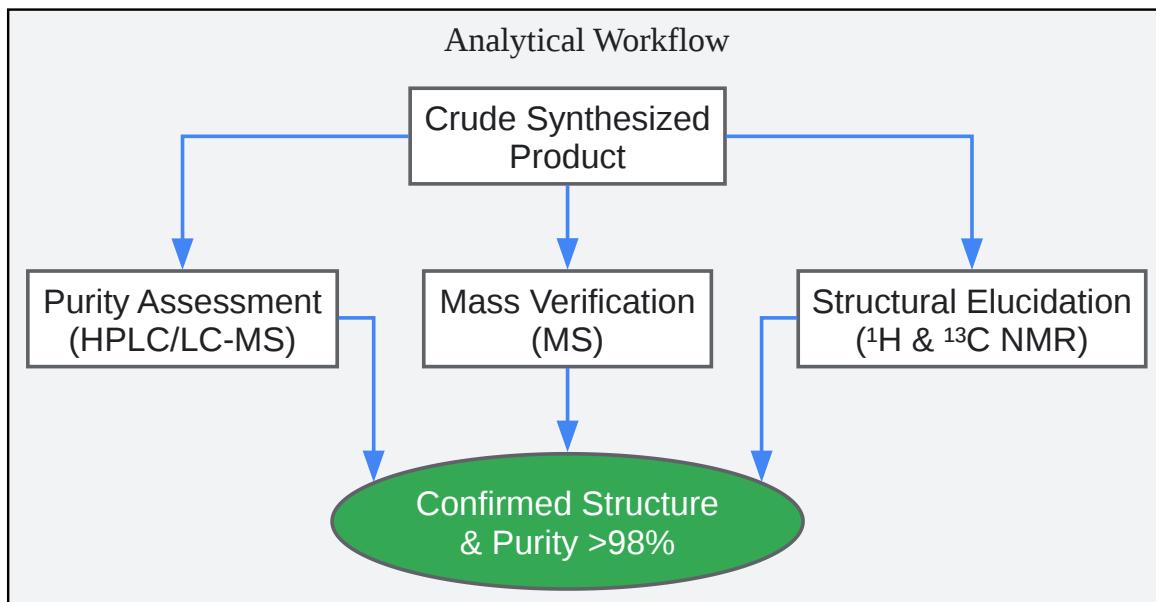
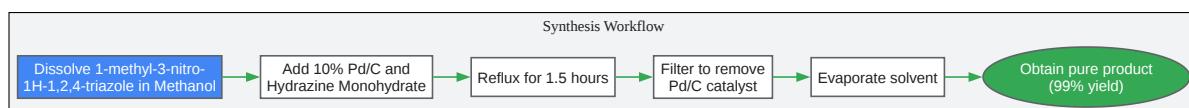
Spectroscopic Data

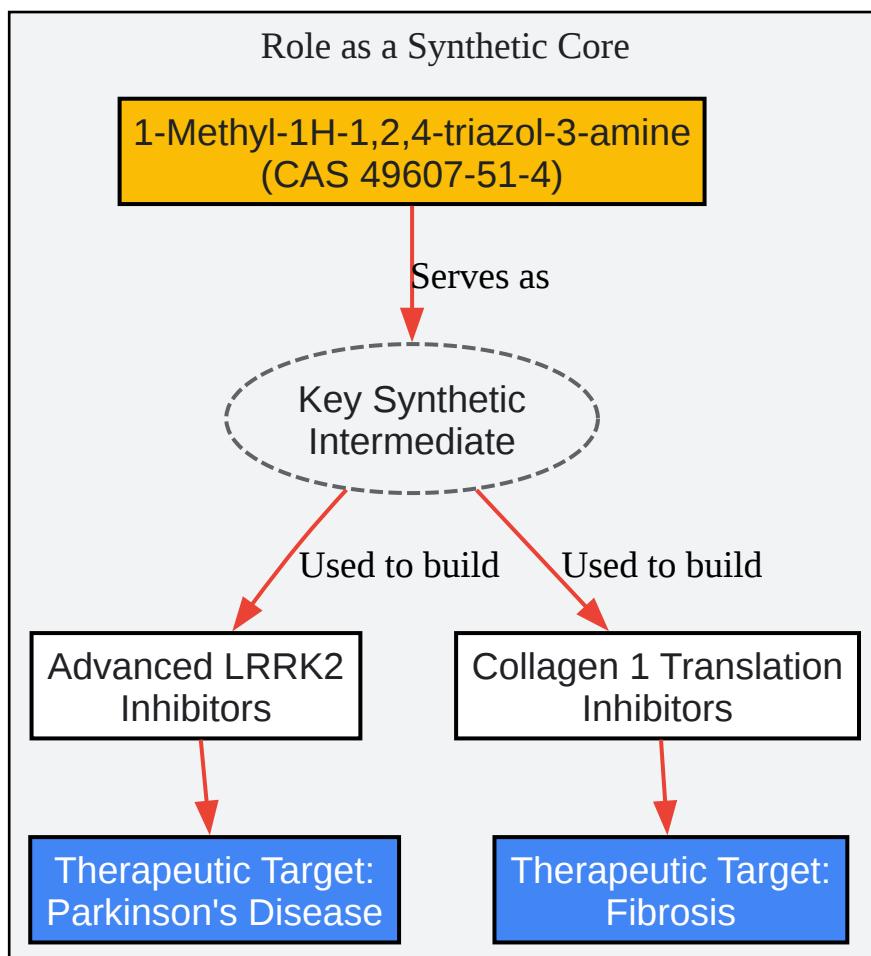
Spectroscopic analysis is critical for the structural confirmation of **1-Methyl-1H-1,2,4-triazol-3-amine**. While publicly accessible raw spectra are limited, databases confirm their existence, and the expected fragmentation patterns for the 1,2,4-triazole core are well-documented.[\[2\]](#)[\[6\]](#)

Data Type	Expected Characteristics / Values
¹ H NMR	Expected signals would include a singlet for the N-methyl (N-CH ₃) protons, a singlet for the triazole ring proton (C5-H), and a broad singlet for the amine (-NH ₂) protons. The exact chemical shifts would be solvent-dependent. PubChem indicates spectral data is available via SpectraBase. [2]
¹³ C NMR	Expected signals include resonances for the N-methyl carbon, and two distinct aromatic carbons for the triazole ring (C3 and C5). PubChem indicates spectral data is available via SpectraBase. [2]
Mass Spec. (EI)	The molecular ion peak [M] ⁺ is expected at an m/z of approximately 98.06. [2] The fragmentation of the 1,2,4-triazole ring under Electron Ionization (EI) typically involves the loss of neutral molecules like HCN or N ₂ . [6] [7] A primary fragmentation pathway for the unsubstituted 1,2,4-triazole core is the loss of a hydrogen cyanide (HCN) molecule. [6]

Experimental Protocols

Synthesis via Reduction of a Nitro Precursor



A highly efficient and high-yield synthesis for **1-Methyl-1H-1,2,4-triazol-3-amine** has been reported, involving the reduction of a nitro-triazole intermediate.


Reaction Scheme: 1-methyl-3-nitro-1H-1,2,4-triazole → **1-Methyl-1H-1,2,4-triazol-3-amine**

Detailed Protocol:

- Step 1 (Dissolution): 1-methyl-3-nitro-1H-1,2,4-triazole (613 mg, 4.8 mmol) is dissolved in 6 mL of methanol.

- Step 2 (Addition of Reagents): To the solution, 10% palladium on carbon (Pd/C) catalyst (51 mg) and hydrazine monohydrate (543 mg, 11 mmol) are added.
- Step 3 (Reaction): The reaction mixture is heated to reflux and maintained for 1.5 hours.
- Step 4 (Work-up): Upon completion, the reaction mixture is cooled. The palladium catalyst is removed by filtration, and the catalyst is washed with additional methanol.
- Step 5 (Isolation): The solvent from the combined filtrate is evaporated under reduced pressure to yield **1-methyl-1H-1,2,4-triazol-3-amine** (469 mg, 99% yield) as a white solid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1H-1,2,4-triazol-3-amine, CasNo.49607-51-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 2. 1-Methyl-1H-1,2,4-triazol-3-amine | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-Methyl-1H-1,2,4-triazol-3-amine 95% | CAS: 49607-51-4 | AChemBlock
[achemblock.com]
- 5. 49607-51-4 CAS Manufactory [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296724#1-methyl-1h-1-2-4-triazol-3-amine-cas-number-49607-51-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com